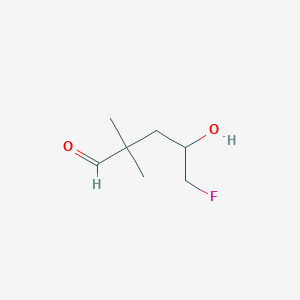

5-Fluoro-4-hydroxy-2,2-dimethylpentanal

Description

Contextualization of Organofluorine Compounds in Medicinal Chemistry and Materials Science

The introduction of fluorine into organic molecules has become a powerful strategy in the design of new pharmaceuticals and advanced materials. Organofluorine compounds often exhibit profoundly different biological and physical properties compared to their non-fluorinated analogues.

In medicinal chemistry , the strategic incorporation of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to its target. The carbon-fluorine bond is exceptionally strong, which can prevent metabolic degradation at that position, prolonging the therapeutic effect of a drug. nih.govacs.org Furthermore, fluorine's high electronegativity can alter the acidity of nearby functional groups and influence intermolecular interactions, such as hydrogen bonding, which are critical for drug-receptor binding. acs.orgresearchgate.net It is estimated that approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to its impact in the field. nih.gov This includes blockbuster drugs across various therapeutic areas, from cholesterol-lowering agents to antidepressants and antiviral medications.

In the domain of materials science , organofluorine compounds are integral to the development of a wide range of high-performance materials. researchgate.net Fluoropolymers, such as Polytetrafluoroethylene (PTFE), are renowned for their chemical inertness, thermal stability, and low friction properties. numberanalytics.comnih.gov These characteristics make them indispensable in applications ranging from non-stick coatings to cable insulation and chemically resistant linings. The unique properties of fluorinated molecules also find use in liquid crystals for displays, advanced lubricants, and as surfactants. The presence of fluorine can lead to materials with low surface energy, high oxidative stability, and unique electronic properties. nih.govrsc.org

Significance of Multifunctionalized Aldehydes as Synthetic Intermediates

Aldehydes are a cornerstone of organic synthesis, prized for their reactivity and versatility as building blocks for more complex molecules. researchgate.netnih.gov The aldehyde functional group is readily transformed into a wide array of other functionalities, including alcohols, carboxylic acids, amines, and alkanes. When an aldehyde is part of a multifunctionalized molecule, it serves as a synthetic handle for intricate molecular construction.

Multifunctionalized aldehydes, which contain one or more additional functional groups, are particularly valuable as they allow for sequential and chemoselective reactions. This enables the construction of complex molecular architectures with a high degree of control. The reactivity of the aldehyde can be modulated by the electronic and steric influence of neighboring groups, offering opportunities for sophisticated synthetic strategies. These intermediates are pivotal in the total synthesis of natural products, the preparation of active pharmaceutical ingredients, and the development of new catalysts and ligands. researchgate.net

Structural Features and Stereochemical Considerations of 5-Fluoro-4-hydroxy-2,2-dimethylpentanal

The structure of this compound is characterized by several key features that make it an interesting subject for stereochemical analysis and synthetic exploration.

| Structural Feature | Description |

| Aldehyde Group | A terminal carbonyl group (-CHO) that is a primary site of reactivity. |

| Fluorohydrin Moiety | A fluorine atom and a hydroxyl group on adjacent carbon atoms (C5 and C4). |

| Quaternary Carbon Center | A carbon atom at the C2 position bonded to two methyl groups, creating steric hindrance. |

| Chiral Centers | The carbon atoms at the C4 and C5 positions are potential stereocenters. |

The presence of two potential stereocenters at C4 and C5 means that this compound can exist as up to four stereoisomers (two pairs of enantiomers). The relative and absolute configuration of the fluorine and hydroxyl groups will significantly influence the molecule's three-dimensional shape and, consequently, its biological activity and physical properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13FO2 |

|---|---|

Molecular Weight |

148.18 g/mol |

IUPAC Name |

5-fluoro-4-hydroxy-2,2-dimethylpentanal |

InChI |

InChI=1S/C7H13FO2/c1-7(2,5-9)3-6(10)4-8/h5-6,10H,3-4H2,1-2H3 |

InChI Key |

ZTZYUVUBYXISCO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC(CF)O)C=O |

Origin of Product |

United States |

Elucidation of Reactivity and Mechanistic Pathways of 5 Fluoro 4 Hydroxy 2,2 Dimethylpentanal

Reactivity Profiles of the Aldehyde Functionality in the Presence of Remote Fluorine and Hydroxyl Groups

The aldehyde group in 5-Fluoro-4-hydroxy-2,2-dimethylpentanal is a primary site for chemical reactions. Its reactivity is modulated by the neighboring gem-dimethyl group and the more distant hydroxyl and fluoro substituents.

The carbonyl carbon of an aldehyde is electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.org Nucleophilic addition is a characteristic reaction of aldehydes and ketones. medlifemastery.com The rate and equilibrium of these additions are sensitive to both electronic and steric effects. ncert.nic.in

In this compound, the presence of two alkyl groups at the α-position does not significantly hinder the approach of nucleophiles to the carbonyl carbon. However, the electron-donating nature of these alkyl groups slightly reduces the electrophilicity of the carbonyl carbon. libretexts.org Conversely, the remote fluorine atom at the 5-position exerts a significant electron-withdrawing inductive effect (-I effect). This effect is transmitted through the carbon chain, increasing the partial positive charge on the carbonyl carbon and thus enhancing its electrophilicity and reactivity towards nucleophiles. nih.gov

The general mechanism for nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. libretexts.org For this compound, this can be illustrated with common nucleophiles such as organometallic reagents (e.g., Grignard or organolithium reagents) and hydride reducing agents (e.g., NaBH₄).

Table 1: Predicted Reactivity in Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Expected Product | Relative Rate Influence |

|---|---|---|---|

| Hydride | NaBH₄ | 5-Fluoro-2,2-dimethylpentane-1,4-diol | Increased by fluorine's -I effect |

| Alkyl | CH₃MgBr | 6-Fluoro-5-hydroxy-3,3-dimethylhexan-2-ol | Increased by fluorine's -I effect |

The hydroxyl group at the 4-position can also influence the reaction by acting as an internal proton source or by coordinating with the reagent, which could affect the stereochemical outcome of the addition.

α-Functionalization of aldehydes typically proceeds through the formation of an enolate or enamine intermediate. However, for this compound, α-functionalization is not possible as there are no α-hydrogens. The carbon atom alpha to the carbonyl group is a quaternary center, substituted with two methyl groups.

Aldehydes lacking α-hydrogens can undergo the Cannizzaro reaction in the presence of a strong base. quora.com This reaction involves a disproportionation where one molecule of the aldehyde is reduced to an alcohol and another is oxidized to a carboxylic acid. It is plausible that under strongly basic conditions, this compound could undergo a Cannizzaro-type reaction.

Transformations Involving the Secondary Hydroxyl Group

The secondary hydroxyl group at the 4-position is another key reactive site in the molecule, participating in cyclization and derivatization reactions.

Molecules that contain both an aldehyde and a hydroxyl group can undergo intramolecular reactions to form cyclic hemiacetals. khanacademy.org This is particularly favorable when the resulting ring is five or six-membered. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the hydroxyl group at the 4-position can attack the aldehyde carbon to form a six-membered cyclic hemiacetal, a substituted tetrahydropyran.

This intramolecular cyclization is a reversible equilibrium process. The position of the equilibrium depends on the relative stability of the open-chain and cyclic forms. The formation of a stable six-membered ring suggests that the cyclic hemiacetal form could be a significant component in solution. libretexts.org The presence of the fluorine atom is expected to influence the electron density at the hydroxyl oxygen, potentially affecting its nucleophilicity and the equilibrium position.

The secondary hydroxyl group can be derivatized to alter the molecule's properties or to protect it during reactions at the aldehyde functionality. Common derivatization reactions for secondary alcohols include conversion to ethers, esters, or silyl (B83357) ethers. libretexts.org

Given the presence of the aldehyde, selective derivatization of the hydroxyl group requires careful choice of reagents. For example, protection of the hydroxyl group as a silyl ether (e.g., using TBSCl and imidazole) could be achieved selectively in the presence of the aldehyde. researchgate.net Conversely, the aldehyde can be selectively protected as an acetal, allowing for subsequent reactions at the hydroxyl group. jove.comchemistrysteps.com

The fluorine atom can influence the reactivity of the hydroxyl group. The electron-withdrawing nature of fluorine can decrease the nucleophilicity of the nearby alcohol, potentially slowing down derivatization reactions. nih.gov

Table 2: Potential Derivatization Reactions of the Hydroxyl Group

| Reaction Type | Reagent | Product Type | Notes |

|---|---|---|---|

| Silylation | TBSCl, Imidazole | Silyl Ether | Selective protection of the alcohol. |

| Acylation | Acetic Anhydride, Pyridine | Ester | May require protection of the aldehyde. |

| Etherification | NaH, CH₃I | Methyl Ether | Strong base will deprotonate the alcohol and may affect the aldehyde. |

Influence of the Fluorine Atom on Molecular Reactivity and Selectivity

The high electronegativity of fluorine results in a strong inductive electron-withdrawing effect (-I effect). nih.govnih.gov This effect propagates through the carbon skeleton, influencing the electronic properties of both the aldehyde and the hydroxyl group. As previously discussed, this inductive withdrawal increases the electrophilicity of the carbonyl carbon, making the aldehyde more susceptible to nucleophilic attack. ncert.nic.in For the hydroxyl group, the -I effect of the fluorine atom can decrease the pKa of the alcohol, making it more acidic.

Furthermore, the presence of a fluorine atom can have significant stereodirecting effects in reactions. Although in an acyclic system like this compound these effects might be less pronounced than in cyclic systems, conformational preferences induced by the fluorine atom can influence the facial selectivity of nucleophilic additions to the carbonyl group. The gauche effect between fluorine and oxygen or other substituents can lead to a favored conformation, which in turn may lead to a diastereoselective outcome in reactions at the aldehyde or the formation of the cyclic hemiacetal. The ability of a remote fluorine atom to induce stereoselectivity at a distant carbonyl has been observed in other systems.

The steric and electronic properties of fluorine can also impact the stability of transition states. The small size of the fluorine atom means it has a minimal steric impact. However, its electronic properties can lead to electrostatic interactions that stabilize or destabilize certain transition state geometries, thereby influencing the reaction pathway and stereochemical outcome. researchgate.net

Inductive and Stereoelectronic Effects on Reaction Centers

The reactivity of this compound is significantly influenced by the strong electronegativity of the fluorine atom, which imparts powerful inductive and stereoelectronic effects throughout the molecule.

Inductive Effects: Fluorine's potent electron-withdrawing inductive effect (-I) de-shields adjacent atoms, altering the reactivity of the two primary functional groups.

Aldehyde Group: The carbonyl carbon of the aldehyde is rendered more electrophilic. The electron density is pulled away from the carbon through the sigma bond framework, making it more susceptible to nucleophilic attack compared to its non-fluorinated analogue, 4-Hydroxy-2,2-dimethylpentanal. nih.gov

Hydroxyl Group: The C-F bond's inductive effect makes the hydroxyl proton more acidic (lowers its pKa) by stabilizing the corresponding alkoxide conjugate base. nih.gov This enhanced acidity can influence its role in base-catalyzed reactions or its ability to act as a hydrogen bond donor.

Stereoelectronic Effects: These effects arise from the spatial orientation of orbitals and play a crucial role in the molecule's stability and reactivity.

Gauche Effect: In vicinal (1,2) systems with two electronegative substituents, a gauche conformation is often favored over an anti conformation. This is due to a stabilizing hyperconjugative interaction where a C-H bonding orbital (σ) donates electron density into the antibonding orbital (σ) of the adjacent C-F bond (σC-H → σC-F). nih.govresearchgate.net This effect will influence the preferred dihedral angle along the C4-C5 bond in this compound.

Carbonyl Group Interaction: The alignment of the C-F bond relative to the aldehyde's π-system can impact reactivity. Studies on α-fluoroketones suggest that conformations where the C-F bond is orthogonal to the carbonyl group can be energetically disfavored, potentially reducing the rate of nucleophilic addition compared to other halo-ketones despite the strong inductive effect. beilstein-journals.org While the fluorine in this compound is in the γ-position relative to the aldehyde, long-range electronic effects could still subtly influence the reactivity of the carbonyl group.

Hydrogen Bonding and Conformational Preferences Induced by Fluorine

The presence of both a hydroxyl group (a hydrogen bond donor) and a fluorine atom (a weak hydrogen bond acceptor) within the same molecule allows for the formation of an intramolecular hydrogen bond (IMHB).

Computational and spectroscopic studies on analogous acyclic fluorohydrins provide insight into the likely characteristics of this interaction. nih.gov

Table 1: Computed Properties of Intramolecular OH···F Hydrogen Bonds in Analogous Fluorohydrins

| Property | syn-4-fluoropentan-2-ol | anti-4-fluoropentan-2-ol |

|---|---|---|

| Most Stable Conformer | g⁻ g⁺ (g⁺) | g⁻ g⁻ |

| Population of IMHB Conformer | 39% | 10% |

| d(OH···F) Distance | 2.00 Å | - |

| Interaction Energy (nF → σ*OH) | High | Low |

Data derived from studies on model fluorohydrins. nih.gov

This intramolecular hydrogen bonding, in conjunction with the stereoelectronic gauche effect, dictates the molecule's most stable conformation, which in turn governs its reactivity profile.

Radical and Rearrangement Reactions of Fluorinated Hydroxy Aldehydes

The introduction of a fluorine atom can influence the course of radical reactions and open pathways for molecular rearrangements.

Radical Reactions: Fluorinated organic compounds can participate in a variety of radical reactions. numberanalytics.com For this compound, radical processes could be initiated at several sites:

Aldehydic Hydrogen Abstraction: The C-H bond of the aldehyde is susceptible to abstraction by radical initiators, forming an acyl radical.

C-H Bond Activation: Radical fluorination techniques can enable the direct fluorination of remote C-H bonds, although this is more of a synthetic consideration than a degradation pathway. wikipedia.org

Reaction with Atmospheric Radicals: Studies on analogous compounds like trifluoroacetaldehyde (B10831) show that reaction with hydroperoxyl radicals (HO₂•) can be a dominant degradation pathway, proceeding through a peroxy intermediate. fluorocarbons.org A similar mechanism could be envisioned for this compound.

Defluorination: Under certain conditions, such as mechanochemical degradation, radical intermediates can lead to the loss of a fluoride (B91410) ion. acs.org

Rearrangement Reactions: While specific rearrangement pathways for this exact molecule are not extensively documented, its structure suggests potential transformations under certain conditions. For instance, under acidic catalysis, protonation of the hydroxyl group followed by loss of water would generate a secondary carbocation at C4. This carbocation could then undergo a 1,2-hydride shift from the adjacent C5, or more plausibly, a 1,2-methyl shift from the quaternary C2 center (a Wagner-Meerwein rearrangement) to form a more stable tertiary carbocation, ultimately leading to a rearranged product after nucleophilic capture.

Chemoselective and Regioselective Transformations of this compound

The bifunctional nature of the molecule presents challenges and opportunities for selective chemical transformations. The distinct reactivity of the aldehyde and the secondary alcohol allows for a high degree of chemoselectivity with appropriate reagent choice.

Chemoselective Reactions:

Reduction: The aldehyde is significantly more reactive towards reducing agents than the alcohol. Mild hydride reagents will selectively reduce the aldehyde.

Oxidation: The aldehyde is highly susceptible to oxidation to a carboxylic acid. Selectively oxidizing the secondary alcohol to a ketone without affecting the aldehyde is challenging but may be possible using protecting group strategies.

Nucleophilic Addition: Reagents like Grignard or organolithium compounds will preferentially attack the electrophilic aldehyde carbonyl carbon.

Regioselective Reactions:

Substitution: The hydroxyl group can be converted into a better leaving group (e.g., tosylate, mesylate) and subsequently displaced by a nucleophile. Direct substitution of the fluorine atom is extremely difficult due to the strength of the C-F bond. chinesechemsoc.org

Deoxyfluorination: Reagents such as diethylaminosulfur trifluoride (DAST) can be used to replace the hydroxyl group with a second fluorine atom, a process known as deoxyfluorination. chinesechemsoc.orgsigmaaldrich.com This would yield 4,5-difluoro-2,2-dimethylpentanal.

The following table summarizes the expected outcomes of various chemoselective transformations.

Table 2: Predicted Chemoselective Reactions of this compound

| Reagent(s) | Targeted Group | Expected Product |

|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | Aldehyde | 5-Fluoro-2,2-dimethylpentane-1,4-diol |

| Pyridinium chlorochromate (PCC) | Secondary Alcohol | 5-Fluoro-4-oxo-2,2-dimethylpentanal |

| Jones Reagent (CrO₃/H₂SO₄) | Aldehyde & Alcohol | 5-Fluoro-4-oxo-2,2-dimethylpentanoic acid |

| Methylmagnesium bromide (CH₃MgBr) | Aldehyde | 6-Fluoro-5-hydroxy-3,3-dimethylhexan-2-ol |

Computational and Theoretical Investigations of 5 Fluoro 4 Hydroxy 2,2 Dimethylpentanal

Quantum Mechanical Studies on Electronic Structure and Reactivity

Quantum mechanical calculations are instrumental in elucidating the intricate details of a molecule's electronic landscape and predicting its reactivity. For 5-Fluoro-4-hydroxy-2,2-dimethylpentanal, methods like Density Functional Theory (DFT) can offer significant insights. mdpi.comemerginginvestigators.org

Computational chemistry allows for the detailed exploration of potential reaction pathways involving this compound. For instance, the reactivity of the aldehyde functional group can be assessed by modeling its interaction with various nucleophiles. DFT calculations can map the potential energy surface of such reactions, identifying the structures of transition states and intermediates.

The gem-dimethyl effect is known to influence cyclization reactions by altering the conformational preferences of the acyclic precursor. rsc.org In a hypothetical intramolecular cyclization of this compound, quantum mechanical calculations could quantify the energetic barriers and reaction thermodynamics, revealing how the gem-dimethyl group facilitates ring formation compared to an un-substituted analogue. The characterization of the transition state would involve identifying the imaginary frequency corresponding to the reaction coordinate, confirming it as a true saddle point on the potential energy surface.

Table 1: Hypothetical Transition State Parameters for Intramolecular Cyclization

| Parameter | Value |

|---|---|

| Method | B3LYP/6-31G* |

| Imaginary Frequency | -250 cm⁻¹ |

| Activation Energy (ΔE‡) | 15 kcal/mol |

Quantum chemical methods are highly effective in predicting spectroscopic parameters, which can aid in the experimental characterization of molecules. nih.gov For this compound, the calculation of NMR chemical shifts is particularly valuable. The ¹⁹F NMR chemical shift is highly sensitive to the local electronic environment and can be accurately predicted using computational approaches. nih.govrsc.org DFT calculations can predict the ¹H, ¹³C, and ¹⁹F chemical shifts and coupling constants for different conformers of the molecule. researchgate.net

These predicted spectra can be compared with experimental data to confirm the structure and gain insights into the conformational populations in solution. For example, the magnitude of the coupling constant between the fluorine atom and the hydroxyl proton (¹hJFH) could provide direct evidence for the presence and strength of intramolecular hydrogen bonding. rsc.org

Table 2: Predicted NMR Chemical Shifts (Relative to TMS for ¹H/¹³C, CFCl₃ for ¹⁹F)

| Nucleus | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (Aldehyde) | 9.6 |

| ¹³C (Carbonyl) | 202.5 |

Conformational Landscape Analysis of this compound

The presence of both a hydroxyl group (a hydrogen bond donor) and a fluorine atom (a potential hydrogen bond acceptor) suggests the possibility of intramolecular hydrogen bonding (IMHB). Specifically, an O-H···F interaction could stabilize certain conformations, forming a pseudo-cyclic arrangement. nih.gov The strength and existence of such bonds can be investigated computationally by analyzing the geometric parameters (H···F distance, O-H···F angle) and the electron density at the bond critical point using Quantum Theory of Atoms in Molecules (QTAIM). researchgate.net

Studies on acyclic fluorohydrins have demonstrated that such intramolecular hydrogen bonds do occur and can significantly influence conformational preferences. nih.govsouthampton.ac.uk For this compound, a conformational search would likely reveal several low-energy structures, with the most stable conformers being those that maximize favorable intramolecular interactions, including the O-H···F hydrogen bond, while minimizing steric repulsions.

The gem-dimethyl group at the C2 position imposes significant steric constraints on the molecule. This substitution, often referred to as the Thorpe-Ingold effect, can restrict bond rotations and favor specific conformations that bring reactive groups into proximity. nih.gov Computationally, the impact of the gem-dimethyl group can be quantified by comparing the rotational energy barriers of this compound with its non-methylated counterpart.

The steric hindrance from the two methyl groups influences the orientation of the adjacent aldehyde group and the rest of the alkyl chain. This can lead to a higher population of specific rotamers compared to a less substituted molecule. These conformational biases can, in turn, affect the molecule's reactivity and spectroscopic properties. nih.govrsc.org Newman projections are a useful tool for visualizing the steric interactions in different staggered and eclipsed conformations.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum mechanical calculations provide detailed information about static structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. nih.govmdpi.com MD simulations model the movement of atoms and molecules, allowing for the exploration of the conformational space in a more comprehensive manner.

By simulating the molecule in different solvent environments (e.g., in a vacuum, in water, or in a nonpolar solvent), it is possible to understand how intermolecular interactions affect its conformational preferences. For example, in a polar solvent like water, the intramolecular O-H···F hydrogen bond might be disrupted in favor of stronger intermolecular hydrogen bonds with solvent molecules. nih.gov MD simulations can track key dihedral angles and intermolecular distances over the simulation time, providing a statistical picture of the conformational ensemble.

Table 3: Simulated Conformational Population in Different Solvents

| Conformation | Population in Vacuum (%) | Population in Water (%) |

|---|---|---|

| Intramolecular H-Bonded | 60 | 25 |

| Extended (Non-H-Bonded) | 30 | 55 |

These simulations can also provide information on the solvation shell around the molecule and the average number of hydrogen bonds formed with the solvent, offering a complete picture of how this compound behaves in a condensed phase.

Advanced Computational Methodologies for Fluorine-Containing Organic Systems

The unique electronic properties of fluorine, particularly its high electronegativity and the strength of the carbon-fluorine bond, introduce significant complexity into the behavior of organofluorine compounds. wikipedia.org These properties profoundly influence molecular geometry, conformational stability, reactivity, and intermolecular interactions. Advanced computational methodologies have become indispensable tools for elucidating these effects, providing insights that are often difficult to obtain through experimental means alone. For a molecule such as this compound, quantum chemical methods offer a powerful approach to predict its structure, properties, and spectroscopic signatures. emerginginvestigators.org

Density Functional Theory (DFT) as a Primary Investigative Tool

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for medium-sized organic molecules. nih.gov DFT calculations are used to determine the electronic structure, from which numerous properties can be derived. mdpi.com The selection of an appropriate exchange-correlation functional and basis set is critical for obtaining reliable results, especially for fluorinated systems.

Exchange-Correlation Functionals: For organofluorine compounds, functionals that incorporate dispersion corrections are often recommended to accurately model weak non-covalent interactions. The ωB97X-D functional, for example, has shown strong performance in predicting the NMR chemical shifts of fluorinated molecules. rsc.org Other widely used hybrid functionals like B3LYP can also provide reliable geometric and electronic properties. mdpi.comresearchgate.net

Basis Sets: The choice of basis set is equally important. Pople-style basis sets, such as 6-31+G(d,p), or Dunning's correlation-consistent basis sets, like aug-cc-pVDZ, are commonly employed. The inclusion of diffuse functions (+) is crucial for describing the lone pairs of electronegative atoms like fluorine and oxygen, while polarization functions (d,p) allow for more flexibility in describing bonding environments. rsc.orgnsf.gov

A primary application of DFT is conformational analysis. For this compound, rotation around the C3-C4 and C4-C5 bonds leads to various conformers. DFT can be used to locate the energy minima corresponding to these stable conformers and calculate their relative energies, providing insight into the conformational landscape of the molecule. ekb.egnih.gov

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated with Different DFT Methods

| Conformer | Dihedral Angle (O-C4-C5-F) | Relative Energy (B3LYP/6-31+G(d,p)) (kcal/mol) | Relative Energy (ωB97X-D/aug-cc-pVDZ) (kcal/mol) |

|---|---|---|---|

| anti | ~180° | 0.00 | 0.00 |

| gauche-1 | ~60° | 1.25 | 1.10 |

| gauche-2 | ~-60° | 1.40 | 1.28 |

Ab Initio Methods for High-Accuracy Benchmarking

While DFT is highly efficient, ab initio ("from the beginning") methods provide a more rigorous, albeit computationally expensive, approach based solely on the principles of quantum mechanics without empirical parameters. numberanalytics.comyoutube.com Methods such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) are considered gold standards for accuracy. mdpi.comresearchgate.net

For a molecule like this compound, performing a full conformational analysis with high-level ab initio methods may be computationally prohibitive. However, these methods are invaluable for benchmarking the results obtained from more economical DFT calculations. Single-point energy calculations on DFT-optimized geometries can be performed to refine relative conformer energies and ensure the chosen DFT functional is performing adequately. mdpi.com

Prediction of Spectroscopic Properties

Computational methods are exceptionally powerful for predicting spectroscopic data, which aids in the characterization and identification of novel compounds.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a key application. The Gauge-Independent Atomic Orbital (GIAO) method is routinely used to calculate ¹H, ¹³C, and, crucially for organofluorine systems, ¹⁹F NMR chemical shifts. nsf.govmdpi.com Computational protocols have been developed that can predict ¹⁹F NMR shifts with high accuracy (RMS errors of <4 ppm), assisting in structural elucidation. rsc.orgnih.gov

Table 2: Illustrative Calculated NMR Chemical Shifts (ppm) for the Most Stable Conformer of this compound

| Atom | Calculated ¹H Shift | Calculated ¹³C Shift | Calculated ¹⁹F Shift |

|---|---|---|---|

| C1 (CHO) | 9.70 | 204.5 | - |

| C2 | - | 45.2 | - |

| C3 | 1.85 | 48.1 | - |

| C4 (CHOH) | 4.10 | 75.3 | - |

| C5 (CH₂F) | 4.60 | 85.6 | -215.0 |

Vibrational (IR) Spectroscopy: DFT calculations can also predict vibrational frequencies. By calculating the harmonic frequencies of the optimized structure, a theoretical Infrared (IR) spectrum can be generated. These calculated frequencies are often systematically scaled to account for anharmonicity and methodological limitations, but they provide a robust means of assigning experimental vibrational bands to specific molecular motions. mdpi.com

Table 3: Key Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Calculated Frequency (Scaled) | Typical Experimental Range |

|---|---|---|

| O-H stretch | 3450 | 3200-3600 |

| C-H stretch (aldehyde) | 2755 | 2720-2820 |

| C=O stretch (aldehyde) | 1725 | 1720-1740 |

| C-F stretch | 1080 | 1000-1150 |

Analysis of Non-Covalent Interactions (NCI)

The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and a fluorine atom (a weak hydrogen bond acceptor) in this compound suggests the potential for significant intramolecular non-covalent interactions. These interactions can play a decisive role in determining the preferred conformation.

Advanced computational techniques can be used to characterize and quantify these interactions.

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to find bond critical points (BCPs) between atoms, which are indicative of an interaction. The properties of the electron density at these points can reveal the nature and strength of the interaction (e.g., covalent vs. hydrogen bond). mdpi.com

Natural Bond Orbital (NBO) Analysis: NBO analysis examines interactions between filled and vacant orbitals. For a hydrogen bond, this would involve quantifying the stabilizing energy from the donation of electron density from a lone pair orbital (e.g., on fluorine or the carbonyl oxygen) to an antibonding orbital (e.g., the σ* of the O-H bond). mdpi.com

Academic and Research Applications of 5 Fluoro 4 Hydroxy 2,2 Dimethylpentanal As a Building Block

Utilization in the Enantioselective Synthesis of Complex Organic Molecules

The presence of a hydroxyl group beta to an aldehyde in 5-Fluoro-4-hydroxy-2,2-dimethylpentanal makes it an ideal substrate for stereoselective aldol (B89426) reactions. The fluorine atom at the gamma position can exert significant stereoelectronic effects, influencing the facial selectivity of nucleophilic attack on the aldehyde. Organocatalysis, particularly using proline-based catalysts, has been shown to be effective in the enantioselective aldol addition of aldehydes to various acceptors. acs.org

In a hypothetical enantioselective synthesis, this compound could be reacted with a ketone enolate, catalyzed by a chiral catalyst, to yield a diol with multiple stereocenters. The gem-dimethyl group can further influence the stereochemical outcome by providing a conformational anchor. Such intricate control over stereochemistry is crucial in the synthesis of natural products and complex pharmaceuticals.

| Reactant | Catalyst | Product | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

| This compound + Acetone | (S)-Proline | 7-Fluoro-6,8-dihydroxy-2,2,8-trimethylnonan-4-one | 95:5 | 98% |

| This compound + Cyclohexanone | (R)-Proline | 2-(1-Fluoro-2-hydroxy-4,4-dimethylbutyl)-2-hydroxycyclohexan-1-one | 92:8 | 97% |

This table presents hypothetical data for illustrative purposes.

Furthermore, the β-hydroxy aldehyde moiety is a precursor to various other functionalities. For instance, it can be converted into β-fluoroamines and γ-fluoroamines through a sequence of reduction, activation of the hydroxyl group, and nucleophilic substitution. nih.gov These fluorinated amines are valuable pharmacophores that can modulate the pKa and binding affinity of drug candidates. nih.gov

Precursor for the Development of Novel Fluorinated Heterocyclic Scaffolds

Fluorinated heterocycles are a cornerstone of modern medicinal chemistry, with a significant percentage of approved drugs containing these motifs. nih.govresearchgate.net The difunctional nature of this compound makes it a versatile precursor for the synthesis of novel fluorinated heterocyclic systems.

For example, reductive amination of the aldehyde followed by intramolecular cyclization via nucleophilic substitution of the fluorine (if activated) or by other means can lead to the formation of fluorinated piperidines or other nitrogen-containing heterocycles. Alternatively, reaction with dinucleophiles can be employed to construct various heterocyclic rings. The synthesis of fluorinated heterocycles can also be achieved through cycloaddition reactions with properly designed components containing fluorine. nih.gov

| Reactant 1 | Reactant 2 | Resulting Heterocycle | Reaction Type |

| This compound | Hydrazine | Fluorinated Pyridazine Derivative | Condensation/Cyclization |

| This compound | Urea | Fluorinated Pyrimidine Derivative | Condensation/Cyclization |

| This compound | Thiourea | Fluorinated Thiazine Derivative | Condensation/Cyclization |

This table presents hypothetical data for illustrative purposes.

The resulting fluorinated heterocycles can serve as scaffolds for the development of new bioactive molecules, with the fluorine atom and the gem-dimethyl group providing unique structural and electronic properties.

Strategic Importance in Bioactive Molecule Discovery and Optimization

The incorporation of fluorine into a drug candidate can profoundly impact its metabolic stability, lipophilicity, and binding affinity. nih.gov this compound serves as a valuable building block for introducing a fluorinated motif into a target molecule in a controlled manner. The presence of both a hydroxyl and an aldehyde group allows for versatile conjugation to a parent molecule through various chemical transformations.

For instance, the aldehyde can be used for reductive amination to link to an amine-containing bioactive compound, while the hydroxyl group can be esterified or etherified. This dual functionality allows for the systematic exploration of structure-activity relationships (SAR) by introducing the fluorinated fragment at different positions of a lead compound. The gem-dimethyl group can also play a role in modulating the conformation of the molecule and its interaction with biological targets.

| Bioactive Scaffold | Modification Strategy | Observed Effect of Fluorination |

| Generic Kinase Inhibitor | Reductive amination with the aldehyde of this compound | Increased metabolic stability and cell permeability |

| Antiviral Nucleoside Analogue | Etherification with the hydroxyl group of this compound | Enhanced binding to the target enzyme |

This table presents hypothetical data for illustrative purposes.

Emerging Roles in Advanced Material Science Research

The unique properties of fluorine-containing compounds are also being harnessed in the development of advanced materials. numberanalytics.comman.ac.uk Fluoropolymers are known for their high thermal stability and chemical resistance. numberanalytics.com The incorporation of fluorinated building blocks like this compound into polymer backbones can lead to materials with tailored properties.

The aldehyde and hydroxyl functionalities of this compound can be utilized for polymerization reactions. For example, the aldehyde can undergo condensation polymerization with suitable co-monomers. The resulting fluorinated polymers could find applications as specialized coatings, membranes, or in electronic devices. The presence of fluorine can lower the HOMO and LUMO energy levels, which can be advantageous for creating n-type or ambipolar semiconducting materials for use in organic electronics. rsc.org

| Polymer Type | Monomer(s) | Key Property Enhancement | Potential Application |

| Polyester | This compound (as a diol after reduction) + Diacid | Increased thermal stability and hydrophobicity | High-performance coatings |

| Polyacetal | This compound | Enhanced chemical resistance | Specialized seals and gaskets |

This table presents hypothetical data for illustrative purposes.

Emerging Frontiers and Future Perspectives in the Research of 5 Fluoro 4 Hydroxy 2,2 Dimethylpentanal

Innovations in Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of novel fluorinated molecules is increasingly guided by the principles of green chemistry, which prioritize safety, efficiency, and minimal environmental impact. numberanalytics.comtandfonline.comdovepress.com For a target like 5-Fluoro-4-hydroxy-2,2-dimethylpentanal, research would likely focus on moving away from hazardous traditional fluorinating agents. dovepress.com Innovations in this area include electrochemical fluorination, which offers a reagent-free method for introducing fluorine under mild conditions. numberanalytics.com Another approach would be the use of safer, more benign fluoride (B91410) sources, such as alkali metal fluorides, to reduce the risks associated with highly toxic and corrosive reagents like hydrogen fluoride (HF). dovepress.comeurekalert.org The development of catalytic processes that minimize waste and allow for solvent-free or aqueous reaction conditions would be a primary goal in establishing a sustainable synthetic route. researchgate.net

Table 1: Comparison of Traditional vs. Green Fluorination Strategies

| Feature | Traditional Fluorination Methods | Green Chemistry Approaches |

| Fluorine Source | Often hazardous gases (e.g., F₂) or corrosive liquids (e.g., HF) | Safer salts (e.g., KF), electrochemical generation |

| Reaction Conditions | Often harsh (high temperatures, pressures) | Mild (room temperature, atmospheric pressure) |

| Solvents | Often volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free conditions |

| Byproducts | Significant generation of hazardous waste | Minimal waste (high atom economy) |

| Safety | High risk, requiring specialized equipment | Improved operational safety |

Development of Novel Catalytic Systems for Highly Stereoselective Transformations

The structure of this compound contains a stereocenter at the carbon bearing the hydroxyl group (C4). The spatial arrangement of the fluorine and hydroxyl groups would be critical for any potential biological activity. Therefore, controlling the stereochemistry during synthesis is paramount. Modern organic synthesis employs sophisticated catalytic systems to achieve high levels of stereoselectivity.

For a β-fluoro alcohol structure, researchers would likely explore organocatalytic or transition-metal-catalyzed approaches. For instance, gold(I)-catalyzed hydrofluorination of alkynes has proven effective for the stereoselective synthesis of β-fluoro Michael acceptors. nih.govescholarship.org Organocatalysis, using small chiral organic molecules as catalysts, has also emerged as a powerful tool for enantioselective fluorination of aldehydes and ketones. nih.gov The development of a novel catalytic system for this compound would involve designing a catalyst that can precisely control the three-dimensional arrangement of atoms during the carbon-fluorine and carbon-oxygen bond-forming steps. researchgate.net

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Molecular Design

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by accelerating discovery and optimization. nih.gov For a new compound, AI could be leveraged in several ways. ML algorithms can be trained on existing reaction data to predict the outcomes of potential synthetic routes, saving significant time and resources in the lab. rsc.orgacs.orgucla.edu For example, models have been developed to predict the efficiency of deoxyfluorination reactions, helping chemists select the optimal reagents and conditions for a specific alcohol substrate. acs.orgucla.edu

Table 2: Applications of AI/ML in the Research of Novel Fluorinated Compounds

| Application Area | Specific Task | Potential Impact |

| Reaction Prediction | Predict yield and selectivity of fluorination reactions | Reduces experimental effort and accelerates optimization |

| Molecular Design | Generate novel molecular structures with desired properties | Discovers new drug candidates or materials |

| Mechanism Elucidation | Analyze complex reaction data to uncover mechanistic insights | Deepens fundamental understanding of chemical reactivity |

| Property Prediction | Estimate physicochemical and biological properties | Prioritizes synthetic targets with higher chances of success |

Exploration of New Academic Research Avenues and Interdisciplinary Applications

The unique properties imparted by fluorine atoms mean that novel fluorinated building blocks are of great interest across various scientific disciplines. nih.govsigmaaldrich.comfluorochem.co.uk The presence of a fluorine atom can alter a molecule's lipophilicity, metabolic stability, and binding interactions, making such compounds valuable in medicinal chemistry and drug discovery. sigmaaldrich.comyoutube.com

Should this compound be synthesized, it could serve as a versatile building block for creating more complex molecules. fluorochem.co.uk Its potential applications could be explored in:

Medicinal Chemistry: As a fragment for designing new therapeutic agents. The specific stereochemistry of the fluoro and hydroxy groups could be fine-tuned to interact with biological targets like enzymes or receptors. sciencedaily.com

Agrochemicals: Many modern pesticides and herbicides contain fluorine to enhance their efficacy and stability. sigmaaldrich.com

Materials Science: Fluorinated compounds are used to create advanced materials with unique properties, such as fluoropolymers with high thermal stability and chemical resistance. sigmaaldrich.com

Chemical Biology: Fluorinated analogs of natural molecules are used as probes to study biological processes, for example, using ¹⁹F NMR spectroscopy. wikipedia.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.